molecular formula C19H18F3N3O4 B2509678 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 894018-78-1

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2509678
CAS No.: 894018-78-1
M. Wt: 409.365
InChI Key: RNBFJJJDTOHUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidinone core, substituted with methoxyphenyl and trifluoromethoxyphenyl groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and organometallic compounds being used to introduce new functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified chemical properties.

Scientific Research Applications

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea stands out due to its unique combination of functional groups. Similar compounds include:

    1-(3-Methoxyphenyl)-3-(4-(trifluoromethoxy)phenyl)urea: Lacks the pyrrolidinone core, resulting in different chemical properties.

    1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Does not have the trifluoromethoxyphenyl group, affecting its reactivity and applications.

    1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4/c1-28-16-4-2-3-14(10-16)25-11-13(9-17(25)26)24-18(27)23-12-5-7-15(8-6-12)29-19(20,21)22/h2-8,10,13H,9,11H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBFJJJDTOHUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.